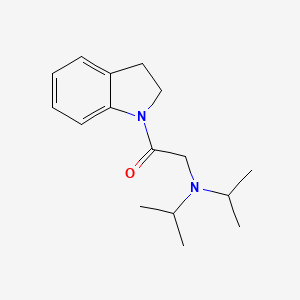
Cyclohexyl(triphenyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(triphenyl)phosphanium;hydrobromide is a phosphonium salt that is widely used in organic synthesis. It is known for its role as a reagent in various chemical reactions, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction. This compound is characterized by its stability and reactivity, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with cyclohexyl bromide in the presence of a base. The reaction typically proceeds as follows:
- Dissolve triphenylphosphine in an appropriate solvent such as dichloromethane.
- Add cyclohexyl bromide to the solution.
- Introduce a base, such as sodium hydride, to facilitate the reaction.
- Allow the reaction to proceed at room temperature or under reflux conditions until completion.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various phosphine oxides or reduced phosphines.
Formation of Phosphonium Ylides: This is a key reaction where the compound reacts with strong bases to form ylides, which are crucial intermediates in the Wittig reaction.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Dichloromethane, tetrahydrofuran.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Phosphonium Ylides: Used in the synthesis of alkenes via the Wittig reaction.
Phosphine Oxides: Formed through oxidation reactions.
Scientific Research Applications
Cyclohexyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ylides for the Wittig reaction.
Biology: Employed in the synthesis of biologically active compounds and as a catalyst in biochemical reactions.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of cyclohexyl(triphenyl)phosphanium;hydrobromide involves its ability to form phosphonium ylides. These ylides are nucleophilic species that can react with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to yield the desired alkene product. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the carbonyl compounds and the nucleophilic character of the ylides.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand and reagent in organic synthesis.
Cyclohexylphosphine: Similar in structure but lacks the triphenyl groups, leading to different reactivity and applications.
Triphenylphosphine Oxide: An oxidation product of triphenylphosphine, used as a byproduct in many reactions.
Uniqueness
Cyclohexyl(triphenyl)phosphanium;hydrobromide is unique due to its combination of cyclohexyl and triphenyl groups, which impart specific steric and electronic properties. These properties make it particularly effective in forming stable ylides and participating in a variety of chemical reactions, distinguishing it from other phosphonium salts.
Properties
Molecular Formula |
C24H27BrP+ |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
cyclohexyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1; |
InChI Key |
QRAKRDZMIONMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



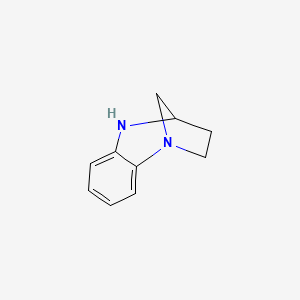
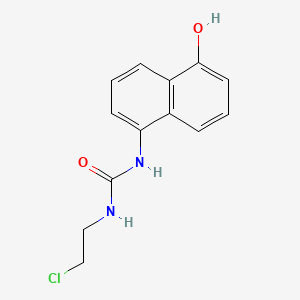
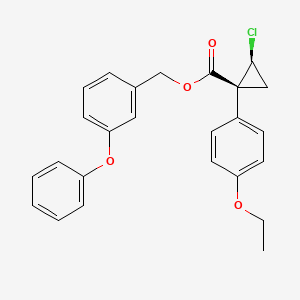
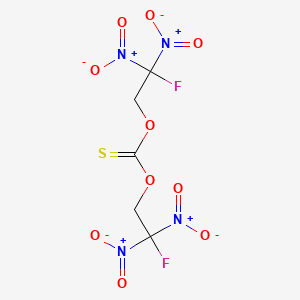
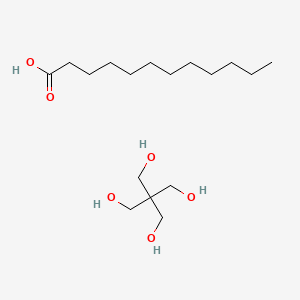
![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)
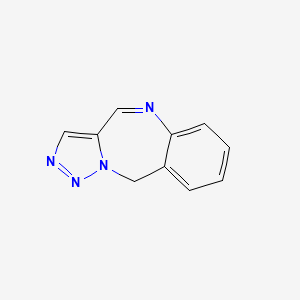
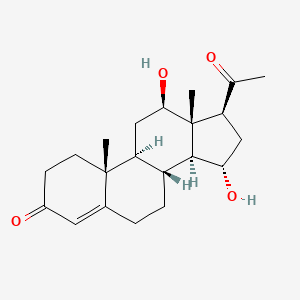
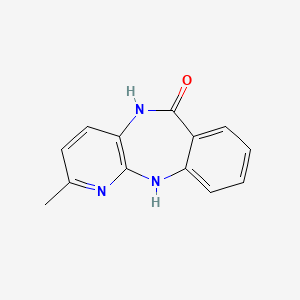
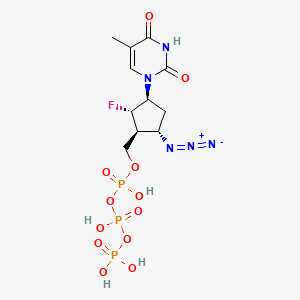

![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)
